
1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with various biological targets, making it an attractive candidate for a wide range of research applications. In
Applications De Recherche Scientifique
Novel CCR1 Antagonists
A series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold was discovered through screening, leading to the identification of a highly potent and selective CCR1 antagonist. This antagonist demonstrated promising pharmacokinetic and toxicological profiles in preclinical species, highlighting its potential in inflammation and immune response modulation (Pennell et al., 2013).
Anticonvulsant Hybrid Compounds
A library of new hybrid anticonvulsant agents was synthesized, combining chemical fragments of known antiepileptic drugs. These hybrids showed broad spectra of activity across several preclinical seizure models, indicating their potential as novel treatments for epilepsy (Kamiński et al., 2015).
Acetylcholinesterase Inhibition
A novel series of arylisoxazole‐phenylpiperazines were synthesized and evaluated for their acetylcholinesterase inhibitory activity. One compound emerged as a potent inhibitor, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).
Antibacterial and Antifungal Activities
Several studies have focused on the synthesis of novel compounds with potential antibacterial and antifungal activities. Microwave-assisted synthesis techniques have been utilized to create new benzyl piperazine derivatives that show promising antibacterial properties (Merugu et al., 2010).
Electrochemical Synthesis
Research into the electrochemical synthesis of phenylpiperazine derivatives has provided an environmentally friendly method for creating these compounds. This approach offers high atom economy and produces safe waste, making it an attractive option for developing new pharmaceuticals (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS2/c26-20(25-8-6-23(7-9-25)17-4-2-1-3-5-17)15-28-19-14-18(21-16-22-19)24-10-12-27-13-11-24/h1-5,14,16H,6-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLONETZGFLVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

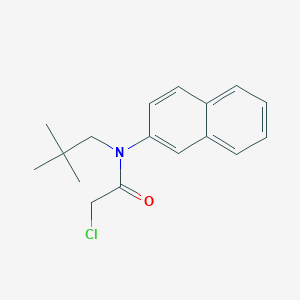
![N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2636203.png)

![6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2636208.png)
![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)
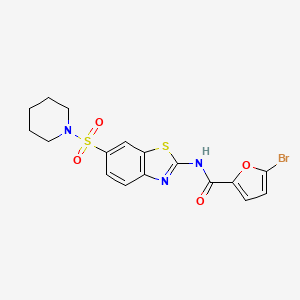

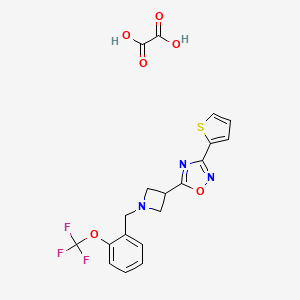
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate](/img/structure/B2636214.png)
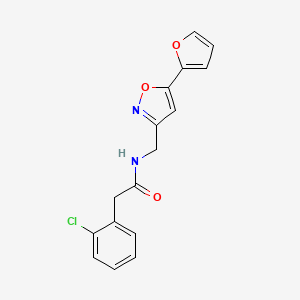
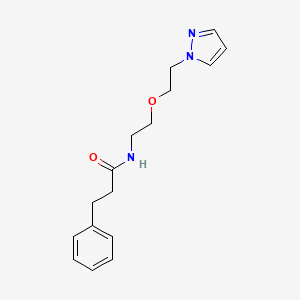
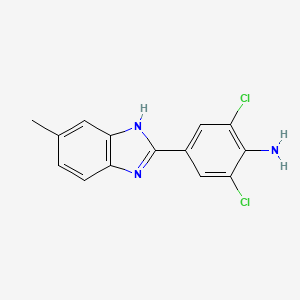
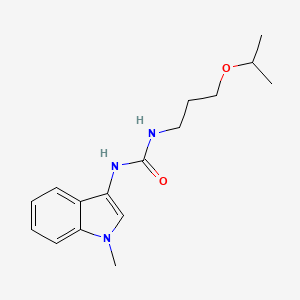
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636223.png)